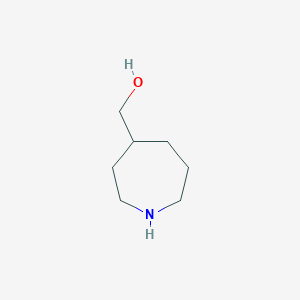

Azepan-4-ylmethanol

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles form the backbone of a vast array of biologically active molecules and pharmaceuticals, with approximately 75% of drugs approved by the FDA containing at least one heterocyclic moiety nih.gov. The azepane ring system, a seven-membered saturated heterocycle, is a notable example within this class. While five- and six-membered nitrogen heterocycles like piperidines and pyrrolidines are extensively represented in medicinal chemistry libraries, the azepane scaffold offers a distinct three-dimensional chemical space that remains relatively underexplored, presenting opportunities for novel drug design manchester.ac.uk. The inherent flexibility and conformational diversity of the seven-membered azepane ring contribute to its significant attention in both materials science and the medicinal industry nepjol.info. Azepane derivatives have been associated with a wide range of pharmacological properties, including potential applications as anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as histamine (B1213489) H₃ receptor inhibitors and anticonvulsants nih.gov. The synthesis of the azepane ring itself is achieved through various strategies, including ring-closing reactions, ring-expansion of cyclic compounds, and multistep sequences researchgate.net.

Significance as a Versatile Synthetic Precursor

Azepan-4-ylmethanol holds considerable importance as a versatile synthetic precursor and intermediate in organic synthesis, particularly within medicinal chemistry. The presence of both a secondary amine within the azepane ring and a primary alcohol functionality on the C4 position provides multiple sites for chemical modification and derivatization. This bifunctional nature allows for its incorporation into diverse synthetic pathways, enabling the construction of complex molecular architectures. The hydroxymethyl group, for instance, can be readily transformed into various other functional groups (e.g., halides, esters, ethers) or used for conjugation to other molecules, making it a valuable handle for further synthetic elaboration vulcanchem.com. While specific applications of this compound itself are often embedded within broader research on azepane derivatives, its structure makes it a suitable starting material for synthesizing compounds with potential biological activities, such as those targeting central nervous system receptors or enzymes involved in neurodegenerative diseases nih.govacs.org. Its role as a building block contributes to the exploration of novel chemical entities with drug-like properties psu.edu.

Overview of Current Academic Research Trajectories

Current academic research involving azepane derivatives, including those related to this compound, is characterized by a drive towards developing more efficient and sustainable synthetic methodologies, exploring novel applications, and understanding structure-activity relationships (SAR). Significant efforts are being directed towards the synthesis of complex azepane scaffolds, employing strategies such as photochemical dearomative skeletal editing and transition metal-catalyzed reactions, including C-H functionalization manchester.ac.ukntu.ac.uknd.edu. Researchers are also investigating greener synthetic approaches, utilizing environmentally friendly solvents and catalytic systems to access these valuable heterocycles mdpi.com. The exploration of azepane derivatives in drug discovery continues, with a focus on identifying new therapeutic agents for various diseases, including neurological disorders and cancer acs.orgnih.gov. Furthermore, studies are examining the stereochemistry and biological data of azepane/azepine fused systems to optimize binding interactions with biological targets x-mol.net. The development of metal-free domino strategies for constructing azepane scaffolds also represents a growing area of interest x-mol.net.

Structure

3D Structure

Properties

IUPAC Name |

azepan-4-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-7-2-1-4-8-5-3-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMFRWRTMCSQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azepan 4 Ylmethanol and Its Structural Analogues

Direct Synthetic Approaches

Direct methods for constructing the azepane core involve forming the seven-membered ring from acyclic or smaller cyclic precursors through various classical and modern organic reactions.

Traditional methods for synthesizing cyclic amines, such as intramolecular nucleophilic substitution and reductive amination, have been applied to the formation of azepanes. For instance, the cyclization of a linear amino-halide or amino-sulfonate ester can lead to the formation of the azepane ring. While conceptually straightforward, these methods can be limited by competing intermolecular reactions and the need for high-dilution conditions to favor intramolecular cyclization.

Modern catalytic methods have significantly advanced the synthesis of azepane derivatives, offering improved efficiency and selectivity.

Copper-Catalyzed Cyclization: An efficient method for preparing functionalized azepines involves a copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with primary and secondary amines. nih.govnih.gov This process allows for the selective synthesis of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogues. nih.govnih.gov The development of such catalytic systems is crucial as slow cyclization kinetics have historically hindered the direct construction of these seven-membered rings. nih.gov

Osmium-Catalyzed Aminohydroxylation: A stereoselective approach to polyhydroxylated azepanes utilizes an osmium-catalyzed tethered aminohydroxylation reaction. nih.govacs.org This strategy involves the reaction of an allylic alcohol derived from a sugar precursor, which controls the stereochemistry of the newly formed C-N bond. nih.govacs.org Subsequent intramolecular reductive amination completes the formation of the azepane ring. nih.govacs.org

Silyl-aza-Prins Cyclization: The silyl-aza-Prins cyclization of allylsilyl amines represents another powerful method for synthesizing azepane derivatives. acs.org This process, often catalyzed by a Lewis acid such as indium(III) chloride, proceeds through the formation of an iminium ion followed by a 7-endo cyclization to yield trans-azepanes with high diastereoselectivity. acs.org The choice of catalyst is critical, as using a different Lewis acid like TMSOTf can lead to the formation of tetrahydropyran (B127337) derivatives instead. acs.orgresearchgate.net

Interactive Data Table: Catalytic Routes to Azepane Scaffolds

| Catalytic Method | Catalyst | Starting Materials | Product Type | Key Features |

| Tandem Amination/Cyclization | Copper(I) | Fluorinated allenynes, amines | Trifluoromethyl-substituted azepin-2-carboxylates | Efficient, selective for functionalized azepines nih.govnih.gov |

| Tethered Aminohydroxylation | Osmium | Allylic alcohols from sugar precursors | Polyhydroxylated azepanes | High stereocontrol, useful for iminosugar synthesis nih.govacs.org |

| Silyl-aza-Prins Cyclization | Indium(III) chloride | Allylsilyl amines, aldehydes | trans-Azepanes | High diastereoselectivity, catalyst-dependent outcome acs.orgresearchgate.net |

The synthesis of complex or highly functionalized azepanes often requires multi-step reaction sequences. These synthetic routes are designed to build up the necessary functionality on a precursor molecule before the key cyclization step.

An example of a multi-step synthesis involves the preparation of functionalized azepanes from bicyclic halogenated aminocyclopropane derivatives. rsc.org This method involves the reductive amination of deprotected halogenated secondary cyclopropylamines, which triggers a ring-cleavage and expansion to form the azepane ring. rsc.org Another approach utilizes diazocarbonyl chemistry to generate a reactive carbene or metal carbenoid intermediate that can undergo C-H or X-H insertion reactions to form the seven-membered ring. daneshyari.com

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the chemical modification of existing cyclic structures to form the azepane ring, primarily through ring expansion or cyclization reactions of appropriately substituted precursors.

Ring expansion reactions provide a powerful and common route to azepane derivatives from more readily available five- or six-membered rings.

From Piperidines: A well-established method involves the ring expansion of substituted piperidines. rsc.orgrsc.org This can be achieved with exclusive stereoselectivity and regioselectivity, yielding diastereomerically pure azepane derivatives. rsc.orgrsc.org The reaction often proceeds through an aziridinium (B1262131) intermediate, which undergoes regioselective nucleophilic attack to afford the ring-expanded product. rsc.org

From Nitroarenes: A recent and innovative strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.govresearchgate.netmanchester.ac.uk This process, mediated by blue light, converts the nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered ring system. nih.govresearchgate.netmanchester.ac.uk A subsequent hydrogenolysis step provides the saturated azepane. nih.govresearchgate.netmanchester.ac.uk This two-step method allows for the synthesis of complex azepanes from simple starting materials. nih.govresearchgate.netmanchester.ac.uk

From Quaternary Aromatic Salts: Deprotonation of quaternary aromatic salts using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under visible light irradiation can also lead to ring expansion, providing functionalized azepines in good yields. organic-chemistry.org

Interactive Data Table: Ring Expansion Routes to Azepanes

| Precursor | Reagents/Conditions | Key Intermediate | Product | Reference |

| Substituted Piperidines | Nucleophile | Aziridinium ion | Diastereomerically pure azepanes | rsc.orgrsc.org |

| Nitroarenes | Blue light, then H₂ | Singlet nitrene | Polysubstituted azepanes | nih.govresearchgate.netmanchester.ac.uk |

| Quaternary Aromatic Salts | DBU, visible light | - | Functionalized azepines | organic-chemistry.org |

Intramolecular cyclization reactions of acyclic precursors containing both the nitrogen atom and the required carbon chain are a fundamental approach to azepane synthesis.

Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or keto-aldehydes is a common strategy. daneshyari.com This method has been employed in the synthesis of polyhydroxylated azepane iminosugars, where the final cyclization to the seven-membered ring is achieved through this process. nih.govacs.org

Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide range of cyclic compounds, including azepanes. daneshyari.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a double bond to close the ring. The resulting unsaturated azepine can then be hydrogenated to the corresponding azepane.

Tandem Prins Cyclization: Tandem Prins cyclization is a versatile method for constructing nitrogen-containing heterocycles. researchgate.net While often used for six-membered rings, modifications of this strategy can be applied to the synthesis of azepane scaffolds. acs.org

Stereoselective Synthesis of Azepan-4-ylmethanol and Chiral Derivatives

The synthesis of enantiomerically pure or diastereomerically enriched azepane derivatives is of significant interest due to their prevalence in biologically active molecules. The conformational flexibility of the seven-membered ring makes stereochemical control a critical challenge in their synthesis. For a molecule like this compound, the key stereocenter is at the C-4 position bearing the hydroxymethyl group. Strategies to control this stereocenter typically involve either the enantioselective or diastereoselective construction of the azepane ring itself, or the stereoselective functionalization of a prochiral azepane precursor, most notably an N-protected azepan-4-one.

Enantioselective Approaches

Enantioselective strategies aim to produce a single enantiomer of a chiral compound. For this compound and its derivatives, this is primarily achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

Catalytic Asymmetric Synthesis of Azepanone Precursors

A powerful method for accessing chiral azepanes involves the enantioselective synthesis of their ketone precursors. A notable example is the Lewis acid-catalyzed (4+3) annulation reaction between donor-acceptor cyclopropanes and 2-aza-1,3-dienes, which constructs the seven-membered azepanone ring. nih.gov While using an achiral catalyst like Ytterbium triflate (Yb(OTf)₃) leads to products with high diastereoselectivity, employing a chiral catalyst system enables enantiocontrol. nih.gov

Specifically, the use of copper triflate (Cu(OTf)₂) in combination with a chiral trisoxazoline (Tox) ligand, such as (S)-CyTox, has been shown to facilitate this transformation enantioselectively. nih.gov This approach provides densely substituted, chiral azepanones that are direct precursors to chiral this compound and its analogues through subsequent reduction of the ketone and other functional groups. nih.gov The reaction proceeds under mild conditions and offers a convergent route to these valuable heterocyclic scaffolds. nih.gov

| Cyclopropane Substrate | Azadiene Substrate | Ligand | Yield (%) | d.r. | e.r. |

|---|---|---|---|---|---|

| 2a (Aryl) | 4a (Phenyl) | (S)-CyTox (L5) | 94 | 96:4 | 96:4 |

| 2b (Aryl) | 4a (Phenyl) | (S)-CyTox (L5) | 55 | 95:5 | 93:7 |

| 2e (Aryl) | 4a (Phenyl) | (S)-CyTox (L5) | 41 | 95:5 | 95:5 |

| 2k (Alkenyl) | 4a (Phenyl) | (S)-CyTox (L5) | 60 | >99:1 | 94:6 |

Asymmetric Reduction of Prochiral Ketones

Another primary strategy is the asymmetric reduction of a prochiral N-protected azepan-4-one. This transformation is one of the most fundamental methods for generating optically active secondary alcohols. rsc.org Organocatalysis has emerged as a powerful tool for such reductions. rsc.org Catalytic systems, such as those based on oxazaborolidines (Corey-Bakshi-Shibata catalysts), can effectively reduce ketones to alcohols with high enantioselectivity. mdpi.com In this process, the catalyst complexes with both the reducing agent (e.g., borane) and the ketone, creating a structured transition state that facilitates hydride delivery to a specific face of the carbonyl, thus producing the alcohol in high enantiomeric excess (ee). mdpi.com

Ring-Closing Metathesis (RCM) of Chiral Precursors

Ring-closing metathesis (RCM) is a versatile and powerful reaction for synthesizing a wide variety of unsaturated rings, including azepanes. rsc.orgwikipedia.org An enantioselective approach using RCM typically involves starting with a chiral, non-racemic precursor. For instance, a diene substrate derived from a chiral pool material, such as an amino acid or carbohydrate, can be cyclized using a metathesis catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts). rsc.orgnih.gov This strategy transfers the chirality of the starting material to the final cyclic product. Subsequent reduction of the double bond in the newly formed ring would yield the saturated chiral azepane scaffold. For example, a diene synthesized from a chiral amino alcohol could undergo RCM to form a chiral azepene, which upon hydrogenation and deprotection would yield a chiral this compound derivative.

Diastereoselective Control in Synthesis

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule, aiming to control their relative configuration.

Diastereoselective Cycloaddition Reactions

As mentioned earlier, the (4+3) annulation reaction is a highly effective method for producing substituted azepanones. nih.gov When catalyzed by an achiral Lewis acid like Yb(OTf)₃, the reaction proceeds with excellent diastereoselectivity, controlling the relative stereochemistry of the substituents introduced onto the azepane ring. nih.gov This method allows for the synthesis of complex azepanones as single diastereomers or with very high diastereomeric ratios (d.r.). nih.gov These diastereomerically pure intermediates can then be converted to the corresponding substituted azepanols without loss of stereochemical integrity. nih.gov

| Cyclopropane Substrate | Azadiene Substrate | Product | Yield (%) | d.r. |

|---|---|---|---|---|

| 2a (p-MeO-Aryl) | 4a (Phenyl) | 5a.a | 80 | >99:1 |

| 2c (p-Br-Aryl) | 4a (Phenyl) | 5c.a | 82 | >99:1 |

| 2g (Thienyl) | 4a (Phenyl) | 5g.a | 91 | 91:9 |

| 2l (Phthalimido) | 4a (Phenyl) | 5a.l | 75 | >99:1 |

Substrate-Controlled Reduction of Azepan-4-ones

When a substituent is already present on the azepane ring, it can direct the stereochemical outcome of the reduction of a C-4 ketone. This is known as substrate control. The choice of reducing agent is critical in determining which diastereomer is formed. Boron- and aluminum-based reducing agents are commonly used for this purpose. nih.gov For example, reductions under non-chelating conditions (Felkin-Anh control) using sterically hindered reagents like NB-Enantride (a brand of B-3-pinanyl-9-borabicyclo[3.3.1]nonane) typically result in one diastereomer. nih.gov Conversely, using a reagent capable of forming a chelate with the substrate and a nearby heteroatom, such as LiAlH(O-t-Bu)₃, can lead to the opposite diastereomer under chelation control. nih.gov This allows for the selective synthesis of either the syn or anti diastereomer of a substituted azepan-4-ol (B112581) from a single precursor.

| Control Model | Typical Reagent | Expected Outcome | Citation |

|---|---|---|---|

| Felkin-Anh Control | NB-Enantride, L-Selectride | Hydride attacks from the less hindered face, leading to the syn product. | nih.gov |

| Chelation Control | LiAlH(O-t-Bu)₃, Zn(BH₄)₂ | Reagent chelates with carbonyl and a nearby directing group, leading to the anti product. | nih.gov |

Chemical Reactivity and Derivatization of Azepan 4 Ylmethanol

Modifications and Functionalization of the Azepane Ring System

Ring Expansion and Contraction Strategies

The synthesis of azepanes can be achieved through methods that either expand existing smaller rings or contract larger ring systems. These strategies offer diverse pathways to access the seven-membered nitrogen heterocycle.

Ring Expansion Methods: Several approaches facilitate the formation of the azepane ring through expansion.

Piperidine (B6355638) Ring Expansion: A well-established route involves the expansion of piperidine rings. These reactions can proceed with high stereoselectivity and regioselectivity, often yielding azepane derivatives in excellent yields. This methodology has been instrumental in constructing azepine backbones for potential biologically active compounds rsc.orgrsc.org.

Dearomative Ring Expansion of Nitroarenes: A modern strategy utilizes photochemical dearomative ring expansion of nitroarenes. This process converts a six-membered aromatic ring into a seven-membered azepane system through the intermediacy of a nitrene, typically mediated by blue light at room temperature. Subsequent hydrogenolysis completes the synthesis of the saturated azepane ring. This method offers a direct route from readily available aromatic precursors researchgate.netresearchgate.netresearchgate.net. For instance, a direct hydrogenation of an intermediate in this process can yield the azepane in 84% yield researchgate.netresearchgate.net.

Photochemical Rearrangement of Pyrrolidinones: A formal [5+2] cycloaddition strategy has been developed, employing the photochemical rearrangement of N-vinylpyrrolidinones. This two-step sequence allows for the conversion of simple pyrrolidinones and aldehydes into functionalized azepin-4-ones, which can then be further modified to azepane derivatives, often in good yields nih.gov.

Ring Contraction Methods: Conversely, ring contraction strategies are employed to reduce the size of larger nitrogen-containing rings to form azepanes or related structures.

Oxidation and Ring Contraction of Dihydroazepines: Chemoselective oxidation of dihydro-1H-azepines, followed by ring contraction, can yield piperidine derivatives. This approach has been utilized in the synthesis of biologically relevant molecules such as deoxynojirimycin, demonstrating stereoselective control in the formation of epoxide intermediates nih.govacs.org.

Table 1: Overview of Ring Expansion and Contraction Strategies

| Strategy | Starting Material Class | Product Class | Key Reagents/Catalysts | Yield/Stereoselectivity | Citation |

| Piperidine Ring Expansion | Piperidines | Azepanes, Azepines | Various reagents (e.g., for ring opening/expansion) | Exclusive stereoselectivity, excellent yield | rsc.orgrsc.org |

| Dearomative Ring Expansion | Nitroarenes | Azepanes | Blue light, hydrogenolysis | 84% yield (for a specific step) | researchgate.netresearchgate.net |

| Photochemical Rearrangement | N-vinylpyrrolidinones | Azepin-4-ones | Photochemical conditions | Good yields | nih.gov |

| Thermal Ring Contraction | Dibenz[b,f]azepines | Pyrrolo[3,2,1-jk]carbazoles | High temperature (750-950 °C) | 54% overall yield (2 steps) | nih.gov |

| Oxidation/Ring Contraction | Dihydro-1H-azepines | Piperidines | m-CPBA, HBF4, BnOH, followed by ring contraction | Stereoselective preparation | nih.govacs.org |

Introduction of Additional Stereocenters

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active compounds. Various methods have been developed to introduce or control stereocenters within the azepane framework.

Stereoselective Piperidine Ring Expansion: As mentioned previously, the ring expansion of chiral piperidine precursors can lead to diastereomerically pure azepane derivatives, offering a direct route to enantiomerically enriched compounds rsc.orgrsc.org.

Photoenzymatic Synthesis: A highly efficient one-pot photoenzymatic synthesis route has been reported for N-Boc-protected amino- and hydroxy-azepanes, achieving conversions up to 90% and enantiomeric excesses exceeding 99%. This approach synergistically combines photochemical oxyfunctionalization with stereoselective enzymatic transformations like transamination or carbonyl reduction researcher.liferesearchgate.netfigshare.com.

Osmium-Catalyzed Aminohydroxylation: For the synthesis of complex hydroxylated azepane iminosugars, a novel stereoselective strategy employs osmium-catalyzed tethered aminohydroxylation. This method forms the crucial C–N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to complete the azepane ring acs.org.

Intramolecular Asymmetric Reductive Amination: The development of iridium-catalyzed intramolecular asymmetric reductive amination (ARA) has enabled the synthesis of dibenz[c,e]azepines with excellent enantiocontrol, up to 97% ee. This methodology generates compounds possessing both central and axial chirality rsc.org.

Asymmetric Annulation Reactions: Cascade reactions involving cycloisomerization and formal [4+3] cycloaddition, often catalyzed by gold(I) complexes in conjunction with chiral N-heterocyclic carbenes (NHCs), provide access to enantioenriched spirofuro[2,3-b]azepine derivatives with high diastereoselectivity (dr > 20:1) and enantiomeric excess (up to 96% ee) rsc.org.

Table 2: Strategies for Introducing Stereocenters in Azepane Synthesis

| Method | Target Compound Class | Key Features | Typical Yield / Enantiomeric Excess (ee) | Citation |

| Photoenzymatic Synthesis | N-Boc-amino/hydroxy-azepanes | One-pot, photochemical + enzymatic steps | Up to 90% conversion, >99% ee | researcher.liferesearchgate.netfigshare.com |

| Osmium-Catalyzed Aminohydroxylation | Hydroxylated Azepane Iminosugars | Tethered aminohydroxylation, C–N bond formation | Complete regio- and stereocontrol | acs.org |

| Intramolecular Asymmetric Reductive Amination | Dibenz[c,e]azepines | Ir-catalyzed, central and axial chirality | Up to 97% ee | rsc.org |

| Asymmetric Annulation/[4+3] Cycloaddition | Spirofuro[2,3-b]azepine derivatives | Au(I)/chiral NHC relay catalysis | dr > 20:1, up to 96% ee | rsc.org |

| Stereoselective Spirocyclic Synthesis | Spirocyclic Tetrahydro-1H-azepines | Multi-step synthesis | 31–32% overall yield (9 steps) | mathnet.ru |

Heterocyclic Fusion Reactions Involving Azepane Scaffolds

The incorporation of the azepane ring into fused heterocyclic systems is a common strategy to generate complex molecules with potentially enhanced biological activities.

Rh(II)-Catalyzed Annulation: Rhodium(II)-catalyzed reactions, such as intramolecular cyclopropanation followed by a 1-aza-Cope rearrangement, provide a versatile method for synthesizing fused dihydroazepine derivatives from dienyltriazoles, typically affording moderate to excellent yields nih.govnih.gov.

(4+3) Annulation Reactions: Lewis acid-catalyzed (4+3) annulative additions, for instance, between donor-acceptor cyclopropanes and 2-aza-1,3-dienes, are effective for constructing densely substituted azepane derivatives. These reactions proceed with good to excellent yields and high diastereoselectivity. The use of chiral ligands, such as trisoxazoline (Tox) ligands with copper triflate, enables enantioselective transformations nih.gov.

Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed C–H functionalization represents a powerful tool for creating fused heterocyclic systems. For example, this methodology has been applied to quinoline-tethered triazoles to yield quinoline-fused triazolo-azepines in good to high yields rsc.org.

Annulation of Alicyclic Amines: The α-C-H/N-H annulation of alicyclic amines, including azepanes, with specific aryllithium compounds allows for the formation of polycyclic isoindolines in a single synthetic operation nih.gov.

Carbonyl-Enamine Cyclization: A novel approach to azepine ring closure involves intramolecular 1,7-carbonyl-enamine cyclization. This method has been successfully employed in the synthesis of new fused ring systems, such as pyrazino[2,3-c]azepines and azepino[3,4-b]quinoxalines, often resulting in higher yields for the fused products compared to non-fused counterparts chem-soc.si.

Applications in Advanced Organic Synthesis

Azepan-4-ylmethanol as a Chiral Building Block

The inherent chirality and bifunctional nature of this compound make it a powerful tool for chemists engaged in the synthesis of enantiomerically pure molecules. bldpharm.com The stereocenter at the 4-position of the azepane ring provides a foundation for transferring chirality to more complex target molecules, a crucial aspect in the development of pharmaceuticals where stereochemistry often dictates biological activity.

Synthesis of Complex Polycyclic and Heterocyclic Systems

While specific examples detailing the direct use of this compound in the synthesis of complex polycyclic systems are not extensively documented in readily available literature, the broader class of azepane derivatives is recognized for its role in constructing such frameworks. The azepane moiety can be a key component in the formation of fused and bridged ring systems found in various alkaloids and other natural products. The reactivity of the amino and hydroxyl groups in this compound allows for a range of synthetic manipulations, including ring-closing and ring-expansion strategies, to access diverse and complex molecular scaffolds.

Preparation of Stereo-defined Chemical Compounds

The preparation of stereo-defined compounds is a cornerstone of modern organic synthesis, and chiral building blocks like this compound are instrumental in this endeavor. The pre-existing stereocenter in this molecule can be leveraged to control the stereochemical outcome of subsequent reactions. For instance, the hydroxyl group can be used to direct the approach of reagents, and the nitrogen atom can participate in stereoselective bond formations. This control is paramount in the synthesis of single-enantiomer drugs, where the desired therapeutic effect is often associated with one specific stereoisomer.

Utility as a Scaffold in Chemical Library Generation

In the field of drug discovery, the generation of chemical libraries containing a diverse array of molecules is essential for identifying new lead compounds. This compound serves as an excellent scaffold for this purpose. A scaffold is a core molecular structure to which various substituents can be attached to create a library of related compounds. The functional handles of this compound—the secondary amine and the primary alcohol—provide two points for diversification. A wide range of substituents can be introduced at these positions through reactions such as acylation, alkylation, and etherification, leading to the rapid generation of a large number of distinct molecules. The inherent three-dimensional structure of the azepane ring also ensures that the resulting library explores a broad region of chemical space, increasing the probability of discovering compounds with desired biological activities.

Development of Novel Reagents and Ligands

The structural attributes of this compound also make it a promising candidate for the development of novel reagents and ligands for catalysis. bldpharm.com The presence of both a nitrogen and an oxygen atom allows for the formation of bidentate ligands that can coordinate to metal centers.

Ligands for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to induce enantioselectivity in chemical reactions. By modifying the amino and hydroxyl groups of this compound, a variety of chiral ligands can be synthesized. For example, the nitrogen atom can be incorporated into phosphine (B1218219) or amine-based ligands, which are widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The chirality of the azepane backbone can create a well-defined chiral environment around the metal center, facilitating the formation of one enantiomer of the product over the other.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and alcohols are common motifs in organocatalysts. Derivatives of this compound could potentially be developed into novel organocatalysts. For instance, the secondary amine could be utilized in enamine or iminium ion catalysis, which are key strategies for the asymmetric functionalization of carbonyl compounds. The hydroxyl group could be involved in hydrogen bonding interactions, which can play a crucial role in orienting substrates and controlling stereoselectivity. While specific applications of this compound-derived organocatalysts are yet to be widely reported, its structure suggests significant potential in this rapidly evolving field.

Investigation of Biological Activity and Mechanism of Action Non Clinical Focus

In Vitro Biological Screening and Assays

In vitro studies have been instrumental in characterizing the pharmacological profiles of various azepane-containing compounds. These investigations have identified potent activities across different biological targets.

Azepane derivatives have demonstrated significant antimicrobial potential against a range of bacterial and fungal pathogens.

Antibacterial Activity: Pyridobenzazepine derivatives have shown promising antibacterial effects. For instance, derivative 8 exhibited potent activity against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 39 to 78 µg/mL, and also showed activity against M. luteus at 39 µg/mL shd.org.rs. Azepano-triterpenoids have displayed notable activity against Mycobacterium tuberculosis; compound 7 showed an MIC of 0.5 µM against the H37Rv strain mdpi.com, while compound 14 achieved an MIC of 0.0625 µM against M. avium mdpi.com. Azepane-glycosides have been found to inhibit bacterial translation, with compound 23 showing antibacterial activity against S. aureus (MIC = 32 mg/mL) ucsd.edu. Furthermore, azepano-triterpenoids and their derivatives, such as azepanouvaol 8 and azepanobetulinic acid cyclohexyl amide 4, exhibited strong antimicrobial activities against Methicillin-resistant Staphylococcus aureus (MRSA) with MICs ≤ 0.15 µM nih.gov. Imidazo[1,2-a]azepine quaternary salts, like compound 6c, displayed potent activity against S. aureus with MICs between 2–4 µg/mL nih.gov.

Antifungal Activity: Several azepane derivatives have also exhibited antifungal properties. Pyridobenzazepine derivative 12 demonstrated promising antifungal activity, with MIC values ranging from 156 to 313 µg/mL against fungal strains, including Candida albicans and Saccharomyces cerevisiae shd.org.rs.

Table 1: Antimicrobial Activity of Azepane Derivatives

| Derivative/Compound | Target Organism/Strain | Activity Type | MIC Value | Reference |

| Pyridobenzazepine derivative 8 | E. coli, P. hauseri, P. aerugi- | Antibacterial | 39–78 µg/mL | shd.org.rs |

| Pyridobenzazepine derivative 12 | C. albicans, S. cerevisiae | Antifungal | 156–313 µg/mL | shd.org.rs |

| Azepano-triterpenoid 7 | M. tuberculosis H37Rv | Antibacterial | 0.5 µM | mdpi.com |

| Azepano-triterpenoid 14 | M. avium | Antibacterial | 0.0625 µM | mdpi.com |

| Azepane-glycoside 23 | S. aureus | Antibacterial | 32 mg/mL | ucsd.edu |

| Azepanouvaol 8, Azepano-glycyrrhetol-tosylate 32 | MRSA | Antimicrobial | ≤ 0.15 µM | nih.gov |

| Azepanobetulinic acid cyclohexyl amide 4 | MRSA | Antimicrobial | ≤ 0.15 µM | nih.gov |

| Imidazo[1,2-a]azepine 6c | S. aureus | Antibacterial | 2–4 µg/mL | nih.gov |

| Imidazo[1,2-a]azepine 6c | C. neoformans | Antifungal | 8 µg/mL | nih.gov |

Numerous azepane derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents.

Cytotoxicity: Pyrrolo[1,2-a]azepine derivatives have shown potent anticancer activity. Compounds 3 and 6 were more potent than doxorubicin (B1662922) against HepG2 cells, with IC₅₀ values of 4 nM and 1.6 nM, respectively. Compound 3 displayed broad-spectrum anticancer activity with IC₅₀ values as low as 4 nM nih.gov. Compound 6 was particularly potent against the HCT116 cell line with an IC₅₀ of 21.1 nM nih.gov. Dibenzo[b,f]azepine derivatives have also shown promise; compound 4g inhibited the invasion and proliferation of multiple cancer cell lines, including MCF-7 nih.govnih.govresearchgate.net. Aromatic azepines have been reported to exhibit anticancer activity with IC₅₀ values in the low micromolar range nih.gov. Azepane-containing sulfonamide benzoate (B1203000) derivatives, such as compound 26, act as potent carbonic anhydrase IX (CAIX) inhibitors with an IC₅₀ of 19 nM researcher.life. N-heterocyclo-coumarin derivatives incorporating azepane moieties, like compound 1a, demonstrated significant efficacy against A549, MCF-7, and KB cell lines with IC₅₀ values around 7.8–8.6 µM jst.go.jp. 1,5-Benzothiazepine derivative 2c exhibited potent cytotoxic activity in Hep G-2 cells with an IC₅₀ of 3.29 ± 0.15 µM mdpi.com. Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative 11b showed notable activity against A549 cells with an IC₅₀ of 1.95 µM .

Table 2: Anticancer Activity of Azepane Derivatives

| Derivative/Compound | Cancer Cell Line | Activity Type | IC₅₀ Value | Reference |

| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 | Cytotoxicity | 4 nM | nih.gov |

| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 | Cytotoxicity | 1.6 nM | nih.gov |

| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 | Cytotoxicity | 10.7 nM | nih.gov |

| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 | Cytotoxicity | 21.1 nM | nih.gov |

| Azepane-containing sulfonamide benzoate 26 | CAIX (Enzyme Target) | CAIX Inhibition | 19 nM | researcher.life |

| Azepane-containing sulfonamide benzoate 16 | CAIX (Enzyme Target) | CAIX Inhibition | 310 nM | researcher.life |

| N-heterocyclo-coumarin derivative 1a | A549 | Antiproliferative | 7.8 µM | jst.go.jp |

| N-heterocyclo-coumarin derivative 1a | MCF-7 | Antiproliferative | 8.0 µM | jst.go.jp |

| 1,5-Benzothiazepine derivative 2c | Hep G-2 (Liver Cancer) | Cytotoxicity | 3.29 ± 0.15 µM | mdpi.com |

| Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative 11b | A549 (Lung Adenocarcinoma) | Cytotoxicity | 1.95 µM | |

| Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative 11b | HCT-116 (Colon Carcinoma) | Cytotoxicity | 11.64 µM |

Azepane derivatives have been investigated for their ability to inhibit various enzymes, playing roles in neurological functions and metabolic pathways.

Cholinergic and Monoamine Oxidase Inhibition: Azepane derivatives have shown efficacy as inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). Compounds 5, 19, and 20 exhibited BuChE inhibitory activity with IC₅₀ values below 1 µM, outperforming donepezil (B133215) mdpi.com. Compound 19 also demonstrated inhibition of monoamine oxidase B (MAO B) with an IC₅₀ of 243 nM mdpi.com. Derivatives of Azepan-4-ylmethanol hydrochloride have shown inhibitory activity against acetylcholinesterase with IC₅₀ values of 5–10 µM vulcanchem.com.

Glycosidase and Transferase Inhibition: Certain azepane derivatives function as glycosidase inhibitors. A trihydroxymethyl-substituted azepane inhibited almond β-glucosidase with a Kᵢ of 2.5 µM, while a trihydroxylated carboxylic acid derivative was a potent and selective L-fucosidase inhibitor (Kᵢ = 41 nM) researchgate.net. N-butyl-azepane derivatives showed activity towards glucosylceramide transferase with an IC₅₀ of 75 µM researchgate.net.

Other Enzyme Targets: Azepane-containing sulfonamide benzoate derivatives have been identified as potent inhibitors of carbonic anhydrase IX (CAIX), with compound 26 showing an IC₅₀ of 19 nM and compound 16 an IC₅₀ of 310 nM researcher.life. Thiosemicarbazone-based aza-ylide derivative 3b exhibited potent inhibitory effects on Glucose 6-Phosphate Dehydrogenase (G6PD) with a Ki of 53.79 µM dergipark.org.tr. Azepane derivatives have also been developed as inhibitors of protein kinase B (PKB-alpha), with compounds 1 and 4 showing IC₅₀ values of 5 nM and 4 nM, respectively nih.gov.

Table 3: Enzyme Inhibition by Azepane Derivatives

| Derivative/Compound | Target Enzyme | Activity Type | IC₅₀/Kᵢ Value | Reference |

| Azepane derivative 5 | Butyrylcholinesterase (BuChE) | Inhibition | IC₅₀ = 0.60 µM | mdpi.com |

| Azepane derivative 19 | Butyrylcholinesterase (BuChE) | Inhibition | IC₅₀ = 0.59 µM | mdpi.com |

| Azepane derivative 19 | MAO B | Inhibition | IC₅₀ = 243 nM | mdpi.com |

| Azepane derivative 20 | Butyrylcholinesterase (BuChE) | Inhibition | IC₅₀ = 0.47 µM | mdpi.com |

| This compound derivatives | Acetylcholinesterase (AChE) | Inhibition | IC₅₀ = 5–10 µM | vulcanchem.com |

| This compound derivatives | Trypanosomal Synthetase | Inhibition | IC₅₀ = 15.4 µM | vulcanchem.com |

| Trihydroxymethyl-substituted azepane | β-glucosidase | Inhibition | Kᵢ = 2.5 µM | researchgate.net |

| Trihydroxylated carboxylic acid azepane derivative | L-fucosidase | Inhibition | Kᵢ = 41 nM | researchgate.net |

| N-butyl-azepane derivative | Glucosylceramide Transferase | Inhibition | IC₅₀ = 75 µM | researchgate.net |

| Azepane-containing sulfonamide benzoate 26 | Carbonic anhydrase IX (CAIX) | Inhibition | IC₅₀ = 19 nM | researcher.life |

| Azepane-containing sulfonamide benzoate 16 | Carbonic anhydrase IX (CAIX) | Inhibition | IC₅₀ = 310 nM | researcher.life |

| Thiosemicarbazone-based aza-ylide 3b | Glucose 6-Phosphate Dehydrogenase (G6PD) | Inhibition | Ki = 53.79 µM | dergipark.org.tr |

| Azepane derivative 1 | Protein Kinase B (PKB-alpha) | Inhibition | IC₅₀ = 5 nM | nih.gov |

| Azepane derivative 4 | Protein Kinase B (PKB-alpha) | Inhibition | IC₅₀ = 4 nM | nih.gov |

Azepane scaffolds are integral to compounds designed to interact with various biological receptors, including histamine (B1213489) and toll-like receptors, suggesting potential applications in neurological and immunological contexts.

Histamine and Sigma Receptor Modulation: Azepane derivatives have been developed as ligands for histamine H₃ receptors (hH₃R). Compound 19 exhibited high affinity for hH₃R with a Kᵢ of 33.9 nM mdpi.com. Benzoxazole and benzothiazole (B30560) derivatives incorporating an azepane ring have been identified as sigma receptor ligands, with compounds 19, 22, and 24 showing nanomolar affinity for both σ₁ and σ₂ receptors researchgate.net.

Toll-Like Receptor (TLR) Agonism: Benzo[b]azepine derivatives have been explored as Toll-Like Receptor (TLR) agonists, particularly for TLR7 and TLR8. These compounds are investigated for their potential in cancer therapy and as vaccine adjuvants google.comnih.govacs.org. 2-aminobenzazepines have been noted for exhibiting mixed TLR7/TLR8 agonism nih.gov.

In Vivo Studies in Model Organisms

Pharmacokinetic Investigations in Animal Models

Pharmacokinetics (PK) describes the body's handling of a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these processes in animal models is a critical preclinical step to predict a compound's behavior in humans and to inform dosage strategies. While specific, detailed pharmacokinetic parameters for this compound derived from in vivo animal studies are not widely reported, general principles and observations from related azepane compounds provide context.

Animal models, such as rodents (rats and mice), are commonly employed to assess PK profiles due to their physiological similarities and established methodologies for sample collection and analysis nawah-scientific.comresearchgate.net. These studies typically involve administering the compound via various routes (e.g., oral, intravenous) and collecting biological samples (blood, plasma, tissues) at specific time points to quantify drug concentrations nawah-scientific.comresearchgate.net. Key parameters evaluated include bioavailability, half-life, Cmax (maximum concentration), Tmax (time to reach Cmax), volume of distribution, and clearance nawah-scientific.comresearchgate.net.

Studies on other azepane derivatives have indicated the potential for favorable pharmacokinetic properties. For instance, some azepane derivatives have demonstrated good oral absorption and distribution characteristics in rodent models mdpi.comacs.orgmdpi.com. The presence of specific functional groups, such as the hydroxymethyl group in this compound, can influence properties like solubility and membrane permeability, which are foundational to absorption and distribution vulcanchem.comuni.lu. However, without dedicated studies on this compound itself, specific quantitative PK data (e.g., half-life, AUC values in animal models) remains to be elucidated.

Structure-Activity Relationship (SAR) Studies for Azepane Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, investigating how variations in a molecule's chemical structure affect its biological activity. The azepane scaffold, a seven-membered saturated heterocycle containing one nitrogen atom, is a versatile motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potentials including antidepressant, anticancer, antiviral, and anti-inflammatory activities neliti.comresearchgate.net.

Identification of Key Structural Features Influencing Biological Response

The azepane ring system itself offers a distinct three-dimensional conformation compared to more common five- or six-membered rings, providing a unique chemical space for molecular interactions researchgate.netacs.orgresearchgate.net. Key structural features of azepane derivatives that influence their biological response include:

The Azepane Ring: The seven-membered ring provides conformational flexibility and can occupy specific binding pockets in biological targets. Its size and shape are critical for receptor or enzyme interaction acs.orgresearchgate.net.

Substituents on the Azepane Ring: Modifications to the azepane ring, such as the introduction of alkyl, aryl, or functional groups at various positions, can significantly alter lipophilicity, electronic distribution, and steric interactions, thereby modulating binding affinity and selectivity vulcanchem.com. For example, studies on thienoazepine derivatives showed that modifications at position-8 of the tetrahydrothieno[3,2-b]azepine ring influenced potency and selectivity for vasopressin receptors acs.org.

N-Substitution: The nitrogen atom within the azepane ring is a common site for substitution. N-alkylation or N-acylation, such as N-benzylation, has been shown to be crucial for the activity of compounds targeting monoamine transporters acs.org. N-alkylated analogs of this compound have demonstrated affinity for 5-HT₁ₐ receptors vulcanchem.com.

Functional Groups: The presence and nature of functional groups attached to the azepane core are critical. The hydroxymethyl group (-CH₂OH) in this compound, for instance, can participate in hydrogen bonding, which is vital for interactions with biological targets vulcanchem.com. Modifications to this group or other attached moieties, such as carboxamides in related structures, can fine-tune biological activity vulcanchem.com.

Stereochemistry: The stereochemistry at chiral centers, particularly at the point of attachment to the azepane ring, can profoundly impact biological potency and selectivity, as observed in studies where specific enantiomers exhibited differential activity against targets like norepinephrine (B1679862) transporters acs.orgvulcanchem.com.

Optimization of Biological Potency through Structural Modification

Optimizing the biological potency of azepane-based compounds involves strategic structural modifications guided by SAR studies. These modifications aim to enhance target binding affinity, improve selectivity, and achieve desired pharmacological effects. Common strategies include:

Modifying Substituents: Introducing or altering substituents on the azepane ring can optimize interactions within the target's binding site. For example, the inclusion of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) has been associated with enhanced activity in some contexts, while electron-withdrawing groups may favor different biological responses researchgate.net.

Varying N-Substituents: Exploring different alkyl, aryl, or heterocyclic groups attached to the azepane nitrogen can significantly impact potency. For instance, N-benzylation of azepanes has yielded potent inhibitors of monoamine transporters acs.org.

Altering Attached Functional Groups: Modifications to functional groups directly linked to the azepane ring, such as the hydroxymethyl group in this compound, can be used to optimize hydrogen bonding or introduce new interaction points. Similarly, modifications to moieties like carboxamides can alter potency and pharmacokinetic properties vulcanchem.comvulcanchem.com.

Stereochemical Control: Synthesizing and evaluating specific stereoisomers can lead to compounds with superior potency and reduced off-target effects, as seen with selective transporter inhibitors acs.orgvulcanchem.com.

Scaffold Hopping: Replacing existing ring systems with an azepane scaffold can be a strategy to explore novel chemical space and potentially improve drug-like properties or biological activity researchgate.net.

Examples of Potency Optimization in Azepane Derivatives:

| Compound/Derivative Class | Target Receptor/Enzyme | Activity Measured | Value | Source |

| Acetylcholinesterase inhibitors (derivatives of this compound) | Acetylcholinesterase | IC₅₀ (µM) | 5–10 | vulcanchem.com |

| N-alkylated analogs of this compound | 5-HT₁ₐ receptor | Ki (nM) | 12 | vulcanchem.com |

| Compound 25r (Azepan-2-one derivative) | Cannabinoid Receptor CB2 | EC₅₀ (nM) | 21.0 | nih.gov |

| Compound 25r | Cannabinoid Receptor CB1 | EC₅₀ (> µM) | > 30 | nih.gov |

| N-benzylated azepane ((R,R)-1a) | Norepinephrine Transporter (NET) | IC₅₀ (nM) | 60 ± 7 | acs.org |

| N-benzylated azepane ((R,R)-1a) | Dopamine Transporter (DAT) | IC₅₀ (nM) | 230 ± 12 | acs.org |

| N-benzylated azepane ((R,R)-1a) | Serotonin Transporter (SERT) | IC₅₀ (nM) | 250 ± 32 | acs.org |

| N-benzylated azepane ((R,R)-1a) | σ-1 Receptor (σ-1R) | IC₅₀ (nM) | ≈ 110 | acs.org |

General Predicted Properties for this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | uni.lu |

| Molecular Weight (Da) | 129.11537 | uni.lu |

| XlogP (predicted) | 0.2 | uni.lu |

| Predicted Collision Cross Section (Ų) for [M+H]⁺ | 125.0 | uni.lu |

| General PK Profile of Azepane Derivatives | Favorable properties observed in some derivatives; specific data for this compound in animal models is limited. | mdpi.comacs.orgmdpi.comvulcanchem.com |

List of Compounds Mentioned:

this compound

Thienoazepine derivatives

Pyrroloazepine derivatives

Furoazepine derivatives

Thienodiazepine derivatives

Compound 1 (Thienoazepine derivative)

Hydrochloride 2 (JTV-605)

Compound 23 (N-methylhomopiperazine analog)

Compound 24 (4-N-methylpiperazine analog)

Compound 25 (N-Et₂ analog)

Compound 26 (piperidine ring analog)

Compound 30 (methylene group modification)

3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives

Spiro[pyrazolone-azepine] products

1-aryl-2,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(4H)-one/thione derivatives

2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives

Compound 2a

Fused Triazole-Azepine Hybrids

3-aryl-6,7,8,9-tetrahydro-5H- nih.govresearchgate.netebi.ac.uktriazolo[4,3-a]azepines

Azepane derivatives (general)

Dibenzothiazepinethione derivatives

1,4-benzothiazepines

1,4-benzodiazepines

N-benzylated azepanes

(R,R)-1a

(S,S)-1a

Azepane-1-carboxylic acid 5-chloro-quinolin-8-yl ester

Azepano-triterpenoids

Azepanobetulin

Azepano-triterpenoids amide derivative

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide

4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives

Compound 25r

Carbamazepine

Dibenz[b,f]azepine-5-carboxamide derivatives

Carbamazepine synthesized derivatives

Piperidin-3-ylmethanol

Piperidin-2-ylmethanol

Morpholine

Piperazine-CH₃

Piperazine-CH₂-CH₂-OH

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in understanding how molecules interact with biological targets. These techniques allow researchers to predict binding affinities, orientations, and the nature of interactions at an atomic level, which is crucial for drug discovery and chemical biology.

Prediction of Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred binding orientations and affinities between small molecules, such as Azepan-4-ylmethanol, and macromolecular targets openaccessjournals.comnih.govscribd.commolsis.co.jpnih.govmdpi.commdpi.comresearchgate.net. These simulations computationally model the interaction of a ligand within the binding site of a receptor, typically a protein. The process involves scoring functions that estimate the binding energy, thereby identifying potential interactions like hydrogen bonds, hydrophobic contacts, and van der Waals forces between the ligand and the target's amino acid residues openaccessjournals.commdpi.com. For this compound, such studies would aim to identify specific target proteins or biological pathways with which it might interact, providing a basis for understanding its potential biological activity or role in chemical processes. For instance, studies on similar nitrogen-containing heterocyclic compounds have shown interactions with DNA, often binding to specific grooves and forming hydrogen bonds researchgate.net.

Elucidation of Binding Modes

Beyond predicting interactions, molecular docking provides detailed insights into the specific three-dimensional orientation, known as the binding mode, of a ligand within a receptor's active site openaccessjournals.comscribd.commolsis.co.jpnih.govresearchgate.net. This involves determining the precise conformation and position of this compound that results in the most favorable binding energy. Understanding these binding modes is critical for structure-based drug design, as it allows for the rational modification of the ligand to enhance its affinity, selectivity, and efficacy. For example, research on other drug candidates has shown that their binding modes involve specific hydrogen bonding patterns and hydrophobic interactions within the target pocket, which are crucial for their activity researchgate.net. Detailed analysis of these predicted poses for this compound would reveal which functional groups are involved in key interactions and how the molecule is oriented to maximize these contacts.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a robust framework for investigating molecular properties, reaction pathways, and electronic structures with high accuracy. These methods are vital for understanding the fundamental behavior of molecules like this compound.

Reaction Mechanism Elucidation

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out reaction pathways and identify the rate-determining steps arxiv.orgmit.eduresearchgate.netmdpi.comrsc.org. For this compound, DFT could be used to study its reactivity in various chemical transformations, predicting activation energies and identifying key intermediates. For instance, studies on methanol (B129727) degradation have used DFT to map out reaction channels, optimize geometries of intermediates and transition states, and analyze bond changes and potential energies, thereby explaining experimental observations researchgate.net. Such an approach would provide a fundamental understanding of how this compound participates in or catalyzes specific reactions.

Electronic Structure Characterization

Characterizing the electronic structure of this compound provides deep insights into its chemical behavior, reactivity, and spectroscopic properties. DFT calculations can determine key electronic parameters such as molecular orbital energies (HOMO-LUMO gap), charge distributions (e.g., Mulliken charges), dipole moments, and electrostatic potential maps researchgate.netnih.govbg.ac.rsumich.eduijnnonline.net. The HOMO-LUMO gap, for instance, is often correlated with a molecule's reactivity and electronic excitation properties nih.govijnnonline.net. Understanding these electronic features helps in predicting how this compound might interact with electrophiles or nucleophiles, its potential for electron transfer, and its spectroscopic signatures. For example, studies on metal complexes have used DFT to analyze HOMO and LUMO levels, ionization potential, and electron affinity to understand stability and reactivity nih.gov. Similarly, DFT has been used to investigate the electronic structure of organic molecules, correlating calculated properties with experimental spectroscopic data researchgate.netbg.ac.rsumich.eduijnnonline.net.

Compound Names Mentioned:

| Compound Name |

|---|

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Azepane Scaffolds

The synthesis of azepane rings has traditionally been challenging compared to their five- and six-membered counterparts, which has limited their representation in medicinal chemistry libraries. nih.govmanchester.ac.uk However, recent advancements are paving the way for more efficient and versatile synthetic routes to access complex azepane structures.

One promising strategy involves the photochemical dearomative ring expansion of nitroarenes. This method utilizes blue light to mediate the conversion of a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes in a two-step process. nih.govmanchester.ac.uk This approach offers a significant advantage by enabling the late-stage introduction of complexity, leveraging the well-established chemistry of aromatic precursors.

Another innovative approach is the formal [5+2] cycloaddition . This method involves a two-step photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones, providing a facile route to densely functionalized azepane derivatives from readily available starting materials.

Furthermore, stereoselective and regioselective ring expansion of piperidines is emerging as a powerful tool for constructing diastereomerically pure azepane derivatives with excellent yields and control over stereochemistry. This strategy is particularly valuable for the synthesis of chiral azepanes, which are often crucial for biological activity.

Biocatalysis is also gaining traction as a green and efficient method for the synthesis of enantiomerically enriched azepanes. Enzymes such as imine reductases (IREDs) and ω-transaminases (ω-TAs) are being employed for the asymmetric synthesis of chiral azepane intermediates, offering a more sustainable alternative to traditional chemical methods.

| Synthetic Methodology | Description | Key Advantages |

| Photochemical Dearomative Ring Expansion | Blue light-mediated ring expansion of nitroarenes followed by hydrogenation. | Access to complex azepanes from simple aromatic precursors; late-stage functionalization. nih.govmanchester.ac.uk |

| Formal [5+2] Cycloaddition | Photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones. | Facile construction of densely functionalized azepanes from readily available materials. |

| Stereoselective Piperidine (B6355638) Ring Expansion | Ring expansion of piperidine derivatives to azepanes. | High stereoselectivity and regioselectivity; access to diastereomerically pure products. |

| Biocatalysis | Use of enzymes (e.g., IREDs, ω-TAs) for asymmetric synthesis. | Environmentally friendly; high enantioselectivity; sustainable approach. |

Discovery of Undiscovered Chemical Transformations

Beyond the synthesis of the azepane core, research is shifting towards the discovery of novel chemical transformations to functionalize the azepane ring in previously inaccessible ways. These new reactions will enable the creation of a wider diversity of azepane-containing molecules with fine-tuned properties.

A key area of exploration is the C-H activation of azepanes. This strategy aims to directly convert inert C-H bonds into functional groups, offering a more atom-economical and efficient alternative to traditional pre-functionalization approaches. scholar9.com The development of catalysts that can selectively activate specific C-H bonds on the azepane ring will be a significant breakthrough, allowing for late-stage modification of complex molecules.

Tandem amination/cyclization reactions of functionalized allenynes catalyzed by copper(I) are providing new pathways to trifluoromethyl-substituted azepine derivatives. nih.govnih.gov This type of transformation, which combines multiple bond-forming events in a single step, is highly efficient and allows for the rapid construction of complex molecular architectures.

The formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbenes represents another novel transformation that leads to the formation of azepane derivatives. This unique migration-annulation protocol offers a time-saving and functional group-tolerant method for synthesizing these seven-membered N-heterocycles.

| Chemical Transformation | Description | Potential Impact |

| C-H Activation | Direct functionalization of C-H bonds on the azepane ring. | More efficient and atom-economical synthesis; late-stage modification of complex molecules. scholar9.com |

| Tandem Amination/Cyclization | Copper(I)-catalyzed reaction of allenynes to form substituted azepines. | Rapid construction of complex azepane derivatives with diverse functionalities. nih.govnih.gov |

| Formal 1,3-Migration | Rhodium carbene-initiated migration of functional groups to form azepanes. | Efficient and functional group-tolerant synthesis of azepane derivatives. |

Diversification of Biological Applications Beyond Current Scope

Azepane-containing compounds have already demonstrated a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties. nih.govnih.govlifechemicals.com Future research is poised to expand the therapeutic potential of this scaffold by exploring novel biological targets and disease areas.

One emerging area is the development of azepane derivatives as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1 . Inhibition of these enzymes is an attractive strategy for enhancing T-cell anti-tumor immunity, and novel azepane-containing small molecules are showing promise as potent and orally bioavailable inhibitors. nih.gov

The exploration of azepanes as monoamine oxidase B (MAO-B) inhibitors is another promising avenue for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. wipo.intdntb.gov.ua By modulating the levels of neurotransmitters in the brain, these compounds could offer new therapeutic options for these debilitating conditions.

Furthermore, the flexible nature of the azepane ring makes it an attractive scaffold for targeting a variety of receptors and enzymes implicated in metabolic disorders . lifechemicals.comnih.govpharmaceutical-technology.com Research into azepane sulfonamides as potent 11β-HSD1 inhibitors for the treatment of metabolic syndrome is an example of this expanding scope. nih.gov The development of azepane-based therapies for conditions like obesity and type 2 diabetes is an active area of investigation. pharmaceutical-technology.comarpa-h.govastrazeneca.com

The potential of azepane derivatives as antiviral agents is also an area of growing interest. nih.govdrugbank.comyoutube.com The unique conformational properties of the azepane ring may allow for novel binding interactions with viral proteins, leading to the development of new classes of antiviral drugs.

| Therapeutic Area | Biological Target/Mechanism | Potential Indication(s) |

| Immuno-oncology | PTPN2/PTPN1 inhibition | Cancer |

| Neurodegenerative Diseases | Monoamine oxidase B (MAO-B) inhibition | Parkinson's disease, Alzheimer's disease wipo.intdntb.gov.ua |

| Metabolic Disorders | 11β-HSD1 inhibition, other metabolic targets | Obesity, Type 2 Diabetes, Metabolic Syndrome nih.govpharmaceutical-technology.com |

| Infectious Diseases | Viral protein inhibition | Viral infections nih.govdrugbank.com |

Integration of Advanced Computational Approaches for Predictive Research

The integration of advanced computational methods is set to revolutionize the discovery and development of azepane-based therapeutics. These in silico tools can accelerate the design-synthesis-test cycle by providing valuable insights into the properties and potential activities of novel compounds before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to build predictive models that correlate the structural features of azepane derivatives with their biological activities. nih.govresearchgate.netmdpi.comyoutube.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed information about the steric, electrostatic, and hydrophobic interactions that are crucial for activity, thereby guiding the design of more potent molecules. nih.govnih.govresearchgate.netresearchgate.net

Molecular docking simulations are being used to predict the binding modes of azepane-based ligands within the active sites of their biological targets. nih.govresearchgate.netnih.govresearchgate.net This information is invaluable for understanding the molecular basis of activity and for designing new compounds with improved binding affinity and selectivity.

Beyond predicting biological activity, computational chemistry is also being used to forecast the reactivity and stability of azepane derivatives. nih.gov Density Functional Theory (DFT) calculations can provide insights into the structural and electronic properties of these molecules, helping to predict their behavior in chemical reactions and biological systems.

| Computational Approach | Application in Azepane Research | Benefit |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on 3D molecular fields. | Guides the design of more potent compounds by identifying key structural features. nih.govnih.govresearchgate.netresearchgate.net |

| Molecular Docking | Predicting the binding mode of ligands to their biological targets. | Provides insights into the molecular basis of activity and aids in structure-based drug design. nih.govresearchgate.netnih.govresearchgate.net |

| Density Functional Theory (DFT) | Predicting reactivity, stability, and electronic properties. | Informs synthetic planning and helps to understand molecular behavior. nih.gov |

| AI-Enabled Synthesis Prediction | Predicting optimal synthetic routes to novel compounds. | Accelerates the synthesis of new azepane derivatives. digitellinc.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Azepan-4-ylmethanol, and how can reaction efficiency be monitored?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-hydroxybenzyl alcohol derivatives with azepane-containing alkyl halides (e.g., 2-(azepan-1-yl)ethyl bromide) under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Reaction efficiency can be monitored using HPLC or GC-MS to track starting material consumption and product formation. Thin-layer chromatography (TLC) with UV visualization is also effective for real-time progress analysis.

Q. How can researchers verify the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Structural Confirmation : Use H and C NMR to compare chemical shifts with predicted values for the azepane ring and methanol moiety. Infrared spectroscopy (IR) can confirm hydroxyl (-OH) and C-N stretching vibrations . High-resolution mass spectrometry (HRMS) validates molecular weight.

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a pure standard. Karl Fischer titration quantifies residual water, while elemental analysis ensures stoichiometric consistency .

Q. What are the best practices for validating conflicting physicochemical data (e.g., solubility, melting points) from different studies?

- Methodological Answer : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., PubChem, Reaxys). Reproduce experiments under standardized conditions (e.g., USP/Ph. Eur. methods for melting points). For solubility discrepancies, clarify solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectrophotometric) .

Advanced Research Questions

Q. How can researchers address low yield in this compound synthesis through reaction condition optimization?

- Methodological Answer :

- Parameter Screening : Systematically vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaOH), and temperature (60–120°C) to identify optimal conditions.

- Catalyst Exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition-metal catalysts (e.g., Pd/C for deprotection steps).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination byproducts from over-alkylation) and adjust stoichiometry or reaction time .

Q. What methodologies can resolve contradictions in reported biological activities of this compound derivatives (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Studies : Conduct IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) or bacterial strains (e.g., E. coli, S. aureus) to establish potency thresholds.

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify target pathways. Compare results with structurally similar analogs to isolate pharmacophore contributions.

- Meta-Analysis : Apply statistical tools (e.g., Fisher’s exact test) to evaluate dataset variability across studies, considering factors like assay protocols and compound purity .

Q. How to design experiments to assess structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the azepane ring (e.g., alkylation, fluorination) and the methanol group (e.g., esterification).

- Activity Testing : Use a standardized panel of assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for this compound studies to ensure reproducibility?

- Methodological Answer :

- Raw Data : Include NMR spectra (with integration values), chromatograms (annotated with peaks and retention times), and crystallography files (e.g., CIF for X-ray structures) in supplementary materials.

- Processed Data : Use tables to summarize yields, purity, and biological activity. For comparative studies, provide error bars (±SEM) and p-values in graphs. Follow IUPAC guidelines for chemical nomenclature and ACS style for citations .

Q. What strategies mitigate methodological uncertainties in this compound research (e.g., solvent effects, instrument calibration)?

- Methodological Answer :

- Control Experiments : Run blank reactions (no substrate) and internal standards (e.g., deuterated solvents for NMR).

- Calibration Protocols : Regularly validate instrument accuracy using certified reference materials (e.g., NIST-traceable melting point standards).

- Collaborative Validation : Share samples with independent labs for cross-validation of key results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.